molecular formula C11H18Cl2N2 B237807 Precorrin 6Y CAS No. 139663-55-1

Precorrin 6Y

Cat. No. B237807
CAS RN: 139663-55-1
M. Wt: 896.9 g/mol
InChI Key: UZVGLSZJXWVSGT-PBOPUUKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Precorrin 6Y is a precursor molecule for the biosynthesis of cobalamin, a vitamin essential for human health. It is produced in microorganisms and plants and plays a crucial role in the synthesis of cobalamin, which is important for the proper functioning of the nervous system, DNA synthesis, and red blood cell formation. Precorrin 6Y has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of precorrin 6Y involves its conversion to cobalamin, which is then used for various biochemical processes in the body. Cobalamin is important for the proper functioning of the nervous system, DNA synthesis, and red blood cell formation. The conversion of precorrin 6Y to cobalamin involves multiple enzymes and chemical reactions, which are tightly regulated to ensure the proper synthesis of cobalamin.
Biochemical and Physiological Effects:
Precorrin 6Y has several biochemical and physiological effects. It is a precursor molecule for the biosynthesis of cobalamin, which is important for the proper functioning of the nervous system, DNA synthesis, and red blood cell formation. Precorrin 6Y has also been shown to have antioxidant properties, which can help protect cells from oxidative stress. Additionally, precorrin 6Y has been shown to have antimicrobial properties, which can help fight against bacterial infections.

Advantages and Limitations for Lab Experiments

The study of precorrin 6Y has several advantages and limitations for lab experiments. One advantage is that it is a precursor molecule for the biosynthesis of cobalamin, which is important for human health. This makes it a valuable molecule for studying the biosynthesis of cobalamin and its role in various biochemical processes. One limitation is that the synthesis of precorrin 6Y is complex and involves multiple enzymes and chemical reactions, which can make it difficult to study.

Future Directions

There are several future directions for the study of precorrin 6Y. One direction is the study of the enzymes involved in the biosynthesis of cobalamin and their regulation. This can lead to a better understanding of the biosynthesis of cobalamin and its role in various biochemical processes. Another direction is the study of the antioxidant and antimicrobial properties of precorrin 6Y and their potential applications in medicine and biotechnology. Finally, the study of precorrin 6Y can lead to the development of new methods for the synthesis of cobalamin, which can have important implications for human health.

Synthesis Methods

Precorrin 6Y is synthesized through a complex pathway involving multiple enzymes and chemical reactions. The synthesis of precorrin 6Y starts with the condensation of three molecules of uroporphyrinogen III, which is then converted to precorrin 3A by the action of the enzyme precorrin-3B synthase. Precorrin 3A is then converted to precorrin 6A by the action of precorrin-6A synthase. Finally, precorrin 6A is converted to precorrin 6Y by the action of precorrin-6Y C5,15-methyltransferase.

Scientific Research Applications

Precorrin 6Y has been extensively studied for its scientific research application. It is used as a precursor molecule for the synthesis of cobalamin in microorganisms and plants. The study of precorrin 6Y has led to a better understanding of the biosynthesis of cobalamin, which is important for human health. Precorrin 6Y has also been used as a substrate for the study of enzymes involved in the biosynthesis of cobalamin.

properties

CAS RN

139663-55-1

Product Name

Precorrin 6Y

Molecular Formula

C11H18Cl2N2

Molecular Weight

896.9 g/mol

IUPAC Name

3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-1,2,7,11,17-pentamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid

InChI

InChI=1S/C44H56N4O16/c1-40(13-12-34(55)56)25(15-36(59)60)39-44(5)42(3,20-38(63)64)23(8-11-33(53)54)27(48-44)17-30-41(2,19-37(61)62)22(7-10-32(51)52)28(45-30)18-43(4)24(14-35(57)58)21(6-9-31(49)50)26(47-43)16-29(40)46-39/h16-17,23,25,39,46,48H,6-15,18-20H2,1-5H3,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/b27-17-,29-16-

InChI Key

UZVGLSZJXWVSGT-PBOPUUKSSA-N

Isomeric SMILES

CC12CC3=C(C(C(=N3)/C=C\4/C(C(C(N4)(C5C(C(/C(=C/C(=N1)C(=C2CC(=O)O)CCC(=O)O)/N5)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O

SMILES

CC12CC3=C(C(C(=N3)C=C4C(C(C(N4)(C5C(C(C(=CC(=N1)C(=C2CC(=O)O)CCC(=O)O)N5)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O

Canonical SMILES

CC12CC3=C(C(C(=N3)C=C4C(C(C(N4)(C5C(C(C(=CC(=N1)C(=C2CC(=O)O)CCC(=O)O)N5)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O

synonyms

precorrin 6y
precorrin-6y

Origin of Product

United States

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